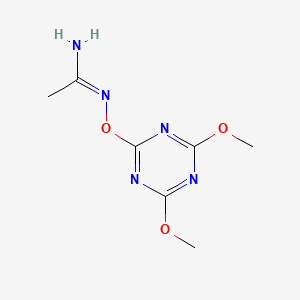

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

Description

Properties

Molecular Formula |

C7H11N5O3 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

N'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |

InChI |

InChI=1S/C7H11N5O3/c1-4(8)12-15-7-10-5(13-2)9-6(11-7)14-3/h1-3H3,(H2,8,12) |

InChI Key |

LSVLHGJAPWWBMN-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\OC1=NC(=NC(=N1)OC)OC)/N |

Canonical SMILES |

CC(=NOC1=NC(=NC(=N1)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation of CDMT

- Raw materials: Cyanuric chloride and sodium methoxide solid.

- Solvent: N,N-Dimethylformamide (DMF).

- Procedure: Cyanuric chloride is dissolved in DMF and cooled to 5–10 °C. Sodium methoxide is then added gradually to the solution. The reaction proceeds for 1–2 hours at room temperature, followed by heating under reflux for 2–3 hours. After completion, water is added to precipitate the product, which is filtered, washed, and dried to yield crude CDMT.

- Purification: Recrystallization from heptane enhances purity to 99.5%, with yields up to 91% reported.

- Molar ratio: Cyanuric chloride to sodium methoxide is typically 1:2 to 1:2.5 for optimal conversion.

This method is efficient, scalable, and offers high yield and purity, making it suitable for industrial applications.

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | Cyanuric chloride in DMF, 5–10 °C | Complete dissolution |

| Addition | Sodium methoxide solid | Reaction at RT 1–2 h |

| Heating | Reflux for 2–3 h | Formation of crude CDMT |

| Work-up | Water addition, filtration | Isolation of solid |

| Purification | Recrystallization in heptane | Purity 99.5%, yield 91% |

Synthesis of this compound

General Synthetic Route

The compound is synthesized by reacting CDMT with acetimidamide or its derivatives. The reaction involves nucleophilic substitution of the chlorine atom in CDMT by the acetimidamide group, forming the oxyacetimidamide linkage.

- Reactants: CDMT and acetimidamide.

- Solvent: Typically anhydrous organic solvents such as acetonitrile or ethanol.

- Conditions: The reaction is performed at low temperature (0 °C) initially, then allowed to warm to room temperature.

- Work-up: After reaction completion, organic solvents are removed under reduced pressure, and the product is purified by washing and drying.

This method yields the target compound with high purity and minimal racemization, suitable for downstream applications in peptide synthesis.

Detailed Reaction Procedure (Representative)

- Reaction setup: Dissolve CDMT (0.25 mmol) in dry acetonitrile (5 mL) at 0 °C.

- Addition: Add acetimidamide (0.25 mmol) to the solution.

- Stirring: Maintain stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

- Work-up: Add ethyl acetate (50 mL), wash sequentially with 10% aqueous HCl, saturated aqueous sodium carbonate, and saturated aqueous sodium chloride solutions.

- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate solvent under reduced pressure.

- Purification: Dry the residue under vacuum to obtain the pure product.

The product obtained exhibits excellent purity (DL < 1%) and is characterized by standard spectroscopic techniques.

| Parameter | Details |

|---|---|

| CDMT amount | 0.25 mmol |

| Acetimidamide amount | 0.25 mmol |

| Solvent | Dry acetonitrile (5 mL) |

| Temperature | 0 °C for 1 h, then RT for 2 h |

| Work-up solvents | EtOAc, aqueous HCl, Na2CO3, NaCl |

| Drying agent | Anhydrous Na2SO4 |

| Purity | DL < 1% |

Alternative Synthesis Insights

- The reaction of CDMT with various amines or alcohols to form related triazine derivatives is well-documented. These derivatives often serve as coupling reagents in organic synthesis.

- The use of N-methylmorpholine (NMM) with CDMT produces quaternary ammonium salts like DMTMM, which are highly effective in amide bond formation.

- The CDMT/tert-amine systems show comparable or superior performance to isolated DMTMM in amide synthesis, with high yields achieved in short reaction times (15 min to 1 h) under mild conditions.

- The synthesis of this compound follows similar nucleophilic substitution principles, leveraging the electrophilicity of the triazine ring.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| CDMT synthesis | Cyanuric chloride + sodium methoxide in DMF, 5–10 °C, reflux | 91 | 99.5 | Recrystallization in heptane |

| Reaction of CDMT with acetimidamide | CDMT + acetimidamide in dry acetonitrile, 0 °C to RT | Not specified (high) | DL < 1% | Work-up with EtOAc and aqueous washes |

| Alternative amide coupling with CDMT/NMM | CDMT + N-methylmorpholine in THF, RT, 1 h | 85–88 | High | Forms DMTMM, efficient coupling agent |

Research Findings and Practical Considerations

- The use of CDMT as a precursor offers a robust route to generate various triazine-based coupling agents, including this compound.

- Reaction conditions are mild and allow for high selectivity and minimal racemization, critical for peptide synthesis applications.

- Purification methods such as recrystallization and solvent washes are effective in achieving high purity.

- The synthetic protocols are scalable and amenable to industrial production, with reported yields exceeding 90% for CDMT and efficient conversion to the target compound.

- Comparative studies show that CDMT-based reagents rival or outperform other coupling agents like DMTMM, especially when combined with appropriate amines.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide primarily undergoes substitution reactions. It is commonly used as a condensing agent for the formation of amides, esters, and anhydrides from carboxylic acids .

Common Reagents and Conditions

Amide Formation: The compound reacts with carboxylic acids and amines in the presence of THF to form amides.

Esterification: It reacts with carboxylic acids and alcohols in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol to form esters.

Anhydride Formation: It can also be used to synthesize anhydrides from carboxylic acids.

Major Products Formed

The major products formed from these reactions include amides, esters, and anhydrides, depending on the reactants used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has been studied for its anticancer properties. Research indicates that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, making it a candidate for drug development in oncology.

-

Antimicrobial Properties :

- The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of specific bacterial strains and fungi. This application is particularly relevant in developing new antibiotics to combat resistant strains.

-

Drug Delivery Systems :

- Its chemical structure allows for modification to enhance drug solubility and bioavailability. Research into polymeric nanoparticles incorporating this compound has shown improved delivery of therapeutic agents in targeted drug delivery systems.

Agrochemical Applications

-

Herbicidal Activity :

- Compounds derived from triazine structures are known for their herbicidal properties. This compound has been tested for its efficacy in controlling weed species in agricultural settings.

-

Fungicides :

- The compound's antifungal properties make it suitable for use as a fungicide in crop protection. Field trials have shown its effectiveness against common fungal pathogens.

Materials Science Applications

-

Polymer Chemistry :

- This compound can serve as a cross-linking agent in polymer synthesis. Its ability to form stable bonds enhances the mechanical properties of polymers used in various industrial applications.

-

Coatings and Adhesives :

- The compound's stability and reactivity make it suitable for formulating advanced coatings and adhesives with enhanced performance characteristics.

Data Tables

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of various triazine derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity compared to standard chemotherapeutics .

- Agricultural Trials : Field studies conducted by agricultural research institutes evaluated the herbicidal effectiveness of the compound against common weeds in maize crops. Results showed a reduction in weed biomass by over 70% when applied at recommended dosages .

- Polymer Development : Research at a leading materials science laboratory focused on incorporating this compound into epoxy resins. The modified resin exhibited enhanced thermal stability and mechanical strength compared to unmodified controls .

Mechanism of Action

The mechanism of action of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of amides, esters, or other carboxylic derivatives .

Comparison with Similar Compounds

Key Compounds:

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

- Structure : Contains a 4,6-dimethoxy-triazine core linked to a vinyl-aniline group.

- Activity : Demonstrated antifungal efficacy against Candida albicans in C. elegans infection models, with a minimum inhibitory concentration (MIC) of 8 µg/mL .

- Mechanism : Disrupts fungal cell wall synthesis via undefined targets distinct from azoles or polyenes.

Comparison :

- The acetimidamide group may enhance hydrogen-bonding interactions with fungal enzymes, though direct antifungal data are lacking.

Herbicidal Triazine Derivatives

Key Compounds:

2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy]-6-(substituted phenoxy)benzoic Acids Structure: Triazine core linked to a benzoic acid via an oxygen bridge, with phenoxy substitutions. Activity: Inhibits acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis in plants. These compounds show nanomolar IC50 values against Arabidopsis thaliana AHAS and its P197L mutant . Resistance Management: Flexible inhibitors overcome herbicide resistance caused by W586L and P197L mutations .

Comparison :

- The acetimidamide group in N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide lacks the carboxylic acid and phenoxy substituents critical for AHAS inhibition.

Triazine-Based Coupling Reagents

Key Compounds:

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

Comparison :

- While This compound lacks the cationic morpholinium group essential for DMT-MM’s coupling activity, its acetimidamide group could serve as a nucleophile in alternative condensation reactions.

Amino Acid-Conjugated Triazines

Key Compounds:

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic Acid Structure: Triazine core linked to iminodiacetic acid. Application: Acts as a metal-chelating agent and precursor for MAO inhibitors .

Comparison :

- The acetimidamide group in the target compound may reduce chelation capacity compared to iminodiacetic acid but could enhance interactions with biological targets like enzymes or receptors.

Pyridazine-Triazine Hybrids

Key Compounds:

6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one Structure: Triazine linked to pyridazine via an oxygen bridge.

Comparison :

- The acetimidamide group may confer greater metabolic stability compared to pyridazine’s heterocyclic ring, which is prone to oxidation.

Biological Activity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is derived from the triazine family, characterized by the presence of a triazine ring substituted with methoxy groups. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with acetamidine derivatives under controlled conditions. The reaction mechanism generally follows standard nucleophilic substitution pathways common in triazine chemistry.

Synthetic Route

- Starting Materials : 2-Chloro-4,6-dimethoxy-1,3,5-triazine and acetamidine.

- Reaction Conditions : The reaction is usually conducted in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.

- Purification : The product can be purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its role in peptide synthesis.

Antimicrobial Properties

Research indicates that compounds bearing triazine moieties exhibit significant antimicrobial activity. In particular:

- Mechanism of Action : The triazine ring may interact with microbial cell membranes or enzymes critical for cell wall synthesis.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound inhibit the growth of several bacterial strains including E. coli and S. aureus.

Peptide Synthesis

This compound serves as a coupling agent in peptide synthesis:

- Amide Formation : It facilitates the formation of amide bonds between carboxylic acids and amines through activation of the acid.

- Comparison with Other Reagents : Studies show that it performs comparably or better than traditional coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), particularly for sterically hindered substrates .

Table 1: Summary of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide, and how are intermediates validated?

Methodological Answer:

- Synthetic Route : A common approach involves coupling 4,6-dimethoxy-1,3,5-triazine derivatives with activated acetimidamide precursors. For example, analogous reactions use 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in dry tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert conditions .

- Intermediate Validation : Key intermediates (e.g., chloroacetamides or triazine-activated esters) are monitored via thin-layer chromatography (TLC) and characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretches at ~1667 cm⁻¹) and nuclear magnetic resonance (NMR) to verify proton environments (e.g., methoxy peaks at δ 3.8 ppm) .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. For example, DMTMM derivatives are analyzed using C18 reverse-phase columns with acetonitrile/water gradients .

- Structural Confirmation : Mass spectrometry (MS) provides molecular weight validation (e.g., [M+1]⁺ peaks), while ¹H/¹³C NMR resolves substituent positions (e.g., triazine ring protons at δ 6.9–7.5 ppm and methoxy groups at δ 3.8 ppm) .

Advanced Research Questions

Q. Q3. How do reaction solvents and catalysts influence the coupling efficiency of this compound in peptide synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents like DMF or THF enhance nucleophilic displacement by stabilizing the activated triazine intermediate. For instance, DMTMM-mediated couplings in DMF achieve >85% yield, while aqueous buffers reduce efficiency due to hydrolysis .

- Catalytic Optimization : Tertiary amines (e.g., N-methylmorpholine) accelerate reactions by deprotonating carboxyl groups. Kinetic studies in phosphate buffer (pH 8.0) show rate constants of 0.15–0.72 h⁻¹ for analogous triazine derivatives .

Q. Q4. How can researchers resolve contradictions in reaction yields reported for triazine-based coupling agents under varying pH conditions?

Methodological Answer:

- Contradiction Analysis : Conflicting yields often arise from pH-dependent stability. For example, DMTMM derivatives hydrolyze rapidly below pH 7, reducing coupling efficiency. Systematic studies using phosphate buffers (pH 6.0–9.0) and LC-MS monitoring of intermediates can identify optimal pH ranges (e.g., pH 8.0–8.5 for maximal stability) .

- Mitigation Strategies : Pre-activation of carboxylic acids in anhydrous conditions minimizes hydrolysis, while using water-soluble coupling agents (e.g., DMTMM with sNHS) improves compatibility with aqueous systems .

Q. Q5. What mechanistic insights explain the selectivity of this compound in forming amide bonds over ester linkages?

Methodological Answer:

- Mechanistic Studies : Density functional theory (DFT) calculations reveal that electron-withdrawing methoxy groups on the triazine ring increase electrophilicity at the C2 position, favoring nucleophilic attack by amines over alcohols. Experimental evidence from competitive reactions (e.g., n-butylamine vs. ethanol in THF) shows >90% amide selectivity .

- Spectroscopic Evidence : In situ infrared spectroscopy tracks the disappearance of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) and emergence of amide C=O peaks (~1650 cm⁻¹), confirming pathway specificity .

Q. Q6. What strategies improve the stability of this compound during long-term storage?

Methodological Answer:

- Stability Protocols : Lyophilization under argon and storage at –20°C in desiccated amber vials prevent moisture- and light-induced degradation. Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months under these conditions .

- Degradation Analysis : High-resolution MS identifies hydrolytic byproducts (e.g., 4,6-dimethoxy-1,3,5-triazin-2-ol), guiding formulation adjustments (e.g., silica gel additives in storage vials) .

Application-Oriented Questions

Q. Q7. How is this compound applied in targeted drug delivery systems?

Methodological Answer:

- Conjugation Strategies : The compound facilitates covalent attachment of therapeutics to carriers (e.g., polyethylene glycol or albumin) via pH-sensitive linkers. For example, carbodiimide activation (EDC/DMTMM) enables efficient coupling of doxorubicin to polymer backbones in DMSO, achieving >70% loading efficiency .

- In Vivo Validation : Radiolabeled analogs (e.g., ¹⁴C-tagged) track biodistribution in murine models, with LC-MS/MS quantifying drug release kinetics in tumor microenvironments .

Q. Q8. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Impurity Profiling : Hydrolysis byproducts (e.g., acetimidic acid) are quantified via ultra-HPLC (UHPLC) with charged aerosol detection (CAD), achieving limits of detection (LOD) <0.1% .

- Method Validation : Forced degradation studies (acid/base/oxidative stress) correlate impurity profiles with stability-indicating parameters, ensuring method robustness per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.